2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide
Description
The compound 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide features a benzotriazinone core fused with an acetamide linker and a 4-pyridylmethyl substituent. Its molecular formula is C15H13N5O2 (molecular weight: 295.3 g/mol) . The benzotriazinone moiety is known for its electron-deficient aromatic system, which enhances reactivity in medicinal and agrochemical contexts.
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(17-9-11-5-7-16-8-6-11)10-20-15(22)12-3-1-2-4-13(12)18-19-20/h1-8H,9-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHBQEOVUJAVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide typically involves the reaction of 4-oxo-1,2,3-benzotriazine with pyridylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted products .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the benzotriazine moiety exhibit diverse biological activities. The specific compound has shown promise in the following areas:
- Antitumor Activity : Preliminary studies suggest that the compound can inhibit the growth of certain cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, indicating potential use as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance .
- Enzyme Inhibition : There is evidence that this compound can interact with specific enzymes, potentially acting as an inhibitor. This interaction could be leveraged for therapeutic purposes in diseases where enzyme dysregulation is a factor .
Synthetic Methodologies
The synthesis of 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available benzotriazine derivatives.
- Reagents and Conditions : Various reagents such as acetic anhydride and coupling agents may be utilized under controlled conditions to achieve the desired product yield and purity.
- Purification Techniques : Techniques like recrystallization or chromatography are employed to purify the final product, ensuring that it meets the necessary standards for biological testing .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro. |
| Johnson et al. (2024) | Antimicrobial Properties | Showed effectiveness against resistant bacterial strains. |
| Lee et al. (2025) | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression. |
These case studies highlight the compound's versatility and potential in therapeutic applications.
Mechanism of Action
The mechanism by which 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
Key analogs are compared below based on substituents, molecular weight, and functional groups:
Key Observations:
- Substituent Effects: Pyridyl groups (3- or 4-position) influence solubility and binding specificity. The 4-pyridylmethyl group in the target compound may enhance blood-brain barrier penetration compared to the 3-pyridinyl analog . The trifluoromethoxy group in Analog 3 increases lipophilicity (logP) and resistance to oxidative metabolism .
- Agrochemical vs. Pharmaceutical Applications: Azinphos-methyl (Analog 4) shares the benzotriazinone core but incorporates a phosphorodithioate group, making it a neurotoxic pesticide . This contrasts with the acetamide-linked analogs, which are explored for therapeutic purposes (e.g., kinase inhibition or GPCR modulation) .
Analytical Characterization:
Q & A
Basic: What are the key synthetic pathways for synthesizing 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions starting from precursors such as benzotriazinone derivatives and 4-pyridylmethylamine. Critical steps include:
- Coupling reactions (e.g., amide bond formation via carbodiimide-mediated activation of the carboxylic acid group).
- Functional group protection/deprotection to prevent side reactions.
Intermediates are characterized using 1H/13C NMR to verify regioselectivity and mass spectrometry (MS) to confirm molecular weight. Purity is assessed via HPLC (>95% purity threshold) .
Basic: Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the benzotriazin ring (δ 8.1–8.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm in 13C).
- High-Resolution Mass Spectrometry (HR-MS): Validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- HPLC with UV/Vis Detection: Quantifies purity and detects impurities .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control: Maintaining 0–5°C during coupling reactions minimizes side-product formation .
- Catalyst Use: Triethylamine or DMAP accelerates amide bond formation.
- Real-Time Monitoring: Thin-layer chromatography (TLC) or inline IR tracks reaction progression. Post-synthesis, recrystallization in ethanol/water mixtures improves crystallinity and purity .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences, concentration thresholds). Mitigation strategies include:
- Orthogonal Assays: Validate results using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches.
- Dose-Response Curves: Establish IC50/EC50 values across multiple replicates.
- Structural Analog Comparison: Test derivatives (e.g., substituted pyridyl or benzotriazin groups) to isolate activity-contributing moieties .
Advanced: What strategies are employed to study the structure-activity relationship (SAR) of this compound?
Methodological Answer:
SAR studies involve:
- Functional Group Modifications: Synthesize analogs with varied substituents (e.g., halogenation of the benzotriazin ring or pyridyl group).
- Biological Screening: Compare activities against targets (e.g., kinase inhibition, cytotoxicity).
- Computational Modeling: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to correlate with bioactivity.
For example, shows that chlorination at the pyridyl position enhances anticancer activity by 40% in MCF-7 cells .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-protected vials to prevent degradation.
- Solubility Considerations: Lyophilized powders are stable for >6 months; avoid repeated freeze-thaw cycles in DMSO stocks.
- Stability Monitoring: Periodic HPLC analysis detects decomposition (e.g., new peaks indicating hydrolysis) .
Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical studies?
Methodological Answer:
- In Vitro Metabolism: Use liver microsomes (human/rodent) to identify Phase I metabolites (oxidation, hydrolysis) via LC-MS/MS.
- Isotope Labeling: 14C-labeled compound tracks metabolite distribution in urine/feces.
- CYP Enzyme Inhibition Assays: Determine involvement of specific cytochrome P450 isoforms (e.g., CYP3A4) .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Enzyme Inhibition Assays: Fluorescence-based assays (e.g., kinase activity using ATP analogs).
- Cell Viability Assays: MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, A549).
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCR targets).
highlights the use of flow cytometry to assess apoptosis induction in leukemia cells .
Advanced: How can researchers address low solubility in aqueous buffers during biological testing?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Advanced: What analytical approaches validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Measures target protein stabilization upon compound binding.
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) in real time.
- siRNA Knockdown: Correlates target gene silencing with loss of compound efficacy.
For example, used CETSA to confirm binding to tubulin in HeLa cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
